Chlorhydrate de 3,4-diéthoxyaniline

Vue d'ensemble

Description

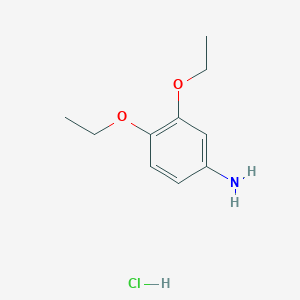

3,4-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in scientific research due to its unique properties. The compound is often utilized in the field of proteomics research .

Applications De Recherche Scientifique

Chemistry

3,4-Diethoxyaniline hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique ethoxy substituents enhance its reactivity compared to similar compounds.

Common Reactions :

- Oxidation : Produces quinones.

- Reduction : Forms primary or secondary amines.

- Substitution : Engages in nucleophilic substitution reactions.

Pharmaceutical Applications

The compound is crucial in the pharmaceutical industry for synthesizing various therapeutic agents:

- Anticancer Drugs : It is a precursor for drugs like gefitinib and erlotinib, which inhibit protein kinases involved in cancer proliferation.

- Alpha-Blockers : Used in the formulation of medications such as doxazosin and terazosin for treating hypertension and benign prostatic hyperplasia.

Agrochemical Applications

In agriculture, 3,4-diethoxyaniline hydrochloride is significant for:

- Fungicides : It acts as a precursor to diethofencarb, a fungicide effective against fungal diseases like Botrytis, contributing to sustainable agricultural practices.

Dye Synthesis

This compound is employed in dye manufacturing:

- Azo Dyes : Utilized in producing azo dyes known for their vibrant colors and stability, applicable in textiles and food coloring.

Case Study 1: Synthesis Efficiency

A recent study demonstrated a metal- and solvent-free synthesis approach using 3,4-diethoxyaniline hydrochloride as a substrate. This method achieved high yields (up to 96%) with minimal by-products, showcasing the compound's versatility in producing complex organic molecules efficiently.

Case Study 2: Bio-based Alternatives

Research explored synthesizing 3,4-diethoxyaniline derivatives from lignin-derived monomers. This eco-friendly approach enhances yield and efficiency while providing valuable aromatic amines for pharmaceuticals and agrochemicals.

3,4-Diethoxyaniline hydrochloride exhibits notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

Cytotoxicity and Anti-Cancer Potential

The cytotoxic effects have been evaluated across several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

The mechanism appears to involve reactive oxygen species generation leading to apoptosis in cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxyaniline hydrochloride typically involves the reaction of 3,4-diethoxyaniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 3,4-Diethoxyaniline hydrochloride may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes the purification of the final product to achieve the desired purity levels for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diethoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mécanisme D'action

The mechanism by which 3,4-Diethoxyaniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.

3,4-Diethoxybenzaldehyde: Contains an aldehyde group instead of an amine group.

3,4-Diethoxyphenol: Features a hydroxyl group in place of the amine group.

Uniqueness

3,4-Diethoxyaniline hydrochloride is unique due to its specific ethoxy substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Activité Biologique

3,4-Diethoxyaniline hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

3,4-Diethoxyaniline hydrochloride (C10H15NO2•HCl) is a derivative of aniline characterized by two ethoxy groups at the 3 and 4 positions of the aromatic ring. It is synthesized through various methods, including O-alkylation processes that involve the reaction of aniline derivatives with ethyl halides under basic conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2•HCl |

| Molecular Weight | 201.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3,4-diethoxyaniline exhibits notable antimicrobial activity. Its derivatives have been tested against various bacterial strains, demonstrating effectiveness as a bactericide. The compound's mechanism often involves the inhibition of key metabolic pathways in bacteria, making it a candidate for developing new antibiotics .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Preliminary studies suggest that 3,4-diethoxyaniline can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For instance, the compound has shown potential in inhibiting urease and α-glucosidase activities. This inhibition can be beneficial in managing conditions like diabetes and gastric disorders by regulating glucose absorption and reducing ammonia levels in the body .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aniline derivatives, including 3,4-diethoxyaniline, against Escherichia coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .

- Antioxidant Studies : In vitro assays demonstrated that 3,4-diethoxyaniline exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was determined to be 30 µg/mL, indicating strong radical scavenging capability .

Applications

Given its biological activities, 3,4-diethoxyaniline hydrochloride finds applications in:

Propriétés

IUPAC Name |

3,4-diethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSYLOEQPQCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585572 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-84-7 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.